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Compound of Interest

Compound Name: Nor-SCH-12679 maleate

Cat. No.: B609622 Get Quote

CAS Number: 20049-44-9

Chemical Name: (±)-7,8-Dihydroxy-3-methyl-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine

maleate

This technical guide provides an in-depth overview of Nor-SCH-12679 maleate, a selective

dopamine D1 receptor antagonist. The information is intended for researchers, scientists, and

professionals in drug development, offering a comprehensive resource on its chemical

properties, mechanism of action, and relevant experimental data.

Chemical and Physical Properties
Nor-SCH-12679 maleate is the maleate salt of the active benzazepine compound, Nor-SCH-

12679. While specific quantitative data for the maleate salt is not readily available in public

literature, the properties of the parent compound and related benzazepines provide a strong

indication of its characteristics.
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Property Value Source

CAS Number 20049-44-9 N/A

Molecular Formula C22H25NO6 N/A

Molecular Weight 399.44 g/mol N/A

Appearance Solid powder Inferred

Solubility Soluble in DMSO [1]

Mechanism of Action
Nor-SCH-12679 is a selective antagonist of the dopamine D1 receptor.[2] The dopamine D1

receptor is a G-protein coupled receptor that, upon activation by dopamine, stimulates adenylyl

cyclase and increases intracellular levels of cyclic AMP (cAMP). By blocking this receptor, Nor-

SCH-12679 inhibits the downstream signaling cascade initiated by dopamine. This antagonism

of the D1 receptor is responsible for its observed pharmacological effects. While direct binding

affinity data (Ki or IC50) for Nor-SCH-12679 maleate is not available, its parent compound,

SCH-12679, and other benzazepine derivatives like SCH-23390, are known to be potent and

selective D1 antagonists. For instance, SCH-23390 exhibits a Ki of approximately 0.2-0.7 nM

for the D1 receptor.
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Figure 1: Dopamine D1 Receptor Signaling Pathway and Antagonism by Nor-SCH-12679
Maleate.

Synthesis
A general synthetic scheme for benzazepine dopamine D1 antagonists, which would be

applicable for the synthesis of Nor-SCH-12679, involves a multi-step process. While the

specific synthesis of Nor-SCH-12679 maleate is not detailed in publicly available literature, the

synthesis of structurally related compounds provides a logical framework.
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Figure 2: Generalized Synthetic Workflow for Nor-SCH-12679 Maleate.

Pharmacological Studies
Nor-SCH-12679 and its parent compound, SCH-12679, have been evaluated in several in vivo

models to characterize their D1 receptor antagonist activity.

Antagonism of D1 Agonist-Induced Locomotor Activity
Experimental Protocol:

Subjects: Neonatal 6-hydroxydopamine (6-OHDA)-lesioned rats. This lesioning model results

in supersensitive dopamine receptors.

Treatment: Rats were administered the D1 agonist SKF-38393 to induce hyperlocomotion.

Intervention: Nor-SCH-12679 was administered prior to SKF-38393.

Measurement: Locomotor activity was quantified using automated activity monitors.

Results: Nor-SCH-12679 produced a dose-dependent reduction in the locomotor activity

induced by SKF-38393.[3] This demonstrates its in vivo antagonism of the D1 receptor.
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Dose of SCH-12679 (mg/kg)
% Inhibition of BUP-induced Ambulatory
Activity

1 ~20%

10 ~80%

Data is for SCH-12679 and is adapted from a graphical representation in the cited literature.[4]

Inhibition of L-DOPA-Induced Self-Mutilation Behavior
Experimental Protocol:

Subjects: Neonatal 6-OHDA-lesioned rats.

Treatment: Rats were administered L-dihydroxyphenylalanine (L-DOPA), which leads to self-

mutilation behavior in this model.

Intervention: Nor-SCH-12679 was co-administered with L-DOPA.

Measurement: The incidence and severity of self-mutilation behavior were scored.

Results: Nor-SCH-12679 effectively antagonized the self-mutilation behavior induced by L-

DOPA, similar to the prototypical D1 antagonist SCH-23390.[3]

Pharmacokinetics
Specific pharmacokinetic data for Nor-SCH-12679 maleate is not available. However, based

on studies of other benzazepine D1 antagonists, it is likely to undergo significant first-pass

metabolism.[5] The primary metabolic pathways for related compounds involve O-

glucuronidation of the phenolic hydroxyl groups and N-dealkylation of the amine.[6] These

metabolic transformations can lead to low oral bioavailability and a relatively short duration of

action.[5][6]
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Figure 3: Postulated Pharmacokinetic Profile of Nor-SCH-12679 Maleate.

Conclusion
Nor-SCH-12679 maleate is a valuable research tool for investigating the role of the dopamine

D1 receptor in various physiological and pathological processes. Its selective D1 antagonist

activity has been demonstrated in vivo, where it effectively blocks the effects of D1 receptor

agonists. While a comprehensive dataset on its binding affinity and pharmacokinetics is not yet

publicly available, the information from closely related benzazepine compounds provides a

strong framework for its use in experimental settings. Further research is warranted to fully

elucidate its pharmacological profile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Nor-SCH-12679 Maleate: A Technical Guide for
Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b609622#nor-sch-12679-maleate-cas-number-20049-
44-9]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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